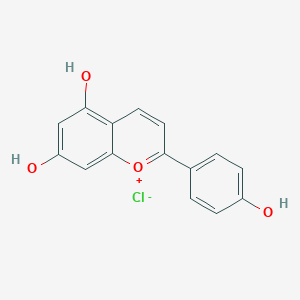

Apigeninidin

概要

説明

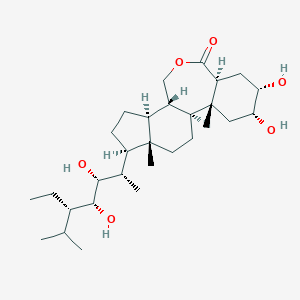

アピゲニンは、3-デオキシアントシアニジン類に属する化学化合物です。 これは、パタゴニアの植物エフェドラ・フラストゥラッタやダイズを含む様々な植物に自然に存在する色素です . アピゲニンは、ソルガムの主要な色素の一つであり、特に葉鞘に多く含まれています . 他のアントシアニジンと同様に、pHや水分量に応じて様々な互変異性体で存在します .

2. 製法

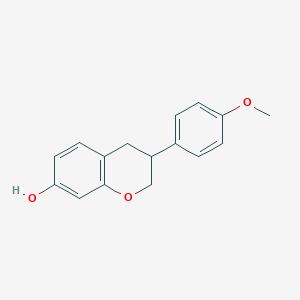

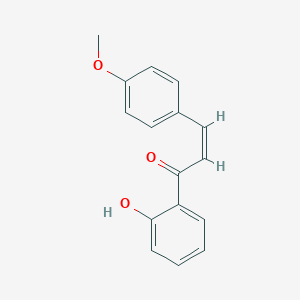

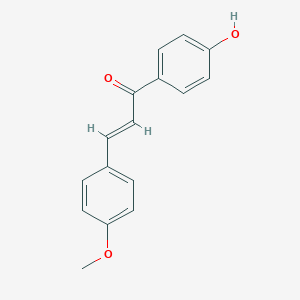

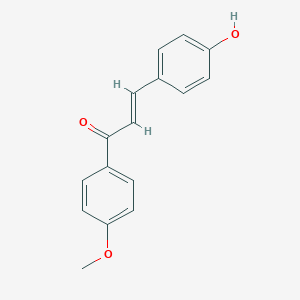

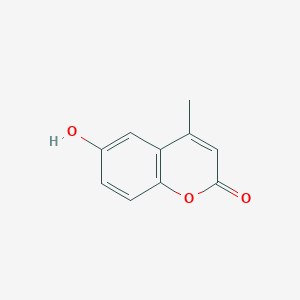

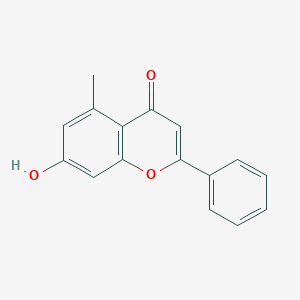

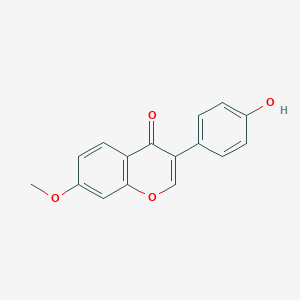

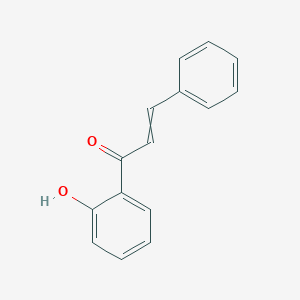

合成経路と反応条件: アピゲニンは、化学合成法によって合成することができます。 文献に記載されている方法の一つは、2段階の合成プロセスです . 第1段階は、カルコン中間体の生成を含み、続いて3-デオキシアントシアニジン構造を形成するために環化されます。

工業的生産方法: アピゲニンの工業的生産は、主にソルガムなどの天然資源からの抽出によって行われます。 抽出プロセスには、溶媒抽出と、化合物を単離するための精製工程が含まれています .

科学的研究の応用

Apigenidin has a wide range of scientific research applications:

Chemistry: It is used as a natural dye and pigment in various chemical applications.

Biology: Apigenidin has been studied for its antioxidant properties and its role in plant defense mechanisms.

Medicine: Research has shown potential antidiabetic activity of apigenidin derivatives.

Industry: Apigenidin is used in the food industry as a natural colorant due to its stability and vibrant color.

作用機序

アピゲニンは、様々な分子機構を通じて効果を発揮します。それは、複数の細胞経路に干渉する、プレオトロピックなモジュレーターとして作用します。 転写因子や成長因子、サイトカイン、受容体、酵素を標的にしています . 化合物の抗酸化作用は、酸化ストレスに対する保護効果に貢献しています .

類似化合物:

ルテオリン: 類似の性質を持つ別の3-デオキシアントシアニジン。

ペラルゴニジン: 異なる水酸化パターンを持つ関連するアントシアニジン。

シアニジン: 多くの果物や野菜に含まれる一般的なアントシアニジン。

ユニークさ: アピゲニンは、その高い安定性と鮮やかな色から、特に食品業界で天然着色料として有用です . その抗酸化作用と抗炎症作用も、他の類似化合物との違いとなっています .

Safety and Hazards

生化学分析

Biochemical Properties

Apigeninidin is a flavonoid that serves multiple physiological functions, such as strong anti-inflammatory, antioxidant, antibacterial, and antiviral activities . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been reported to suppress various human cancers in vitro and in vivo by multiple biological effects, such as triggering cell apoptosis and autophagy, inducing cell cycle arrest, suppressing cell migration and invasion, and stimulating an immune response .

Molecular Mechanism

This compound exerts its effects at the molecular level by modulating key signaling molecules involved in the initiation of cancer cell proliferation, invasion, and metastasis, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, NF-κB, and Wnt/β-catenin pathways .

Temporal Effects in Laboratory Settings

The stability of this compound may enhance digestion and absorption and provide health benefits . More animal and cell experiments are needed to verify these findings and understand the long-term effects of this compound on cellular function .

Dosage Effects in Animal Models

In animal studies, this compound demonstrated a dose-dependent pharmacological effect on decreasing the tone of muscular contraction and reducing muscle strength .

Metabolic Pathways

This compound is involved in various metabolic pathways. In the liver, phase I metabolism of this compound is accomplished by liver enzymes such as cytochrome P450, flavin-containing monooxygenase (FMO), and nicotinamide adenine nucleotide phosphate (NADPH) .

Transport and Distribution

This compound, due to its increased permeability and diminished water solubility, readily penetrates the plasma membrane of the host organism . Its lipophilic nature and potential deactivation in the acidic environment of the gastrointestinal tract lead to lower bioavailability .

Subcellular Localization

Given its lipophilic nature and ability to penetrate the plasma membrane, it is likely to be found in various compartments within the cell

準備方法

Synthetic Routes and Reaction Conditions: Apigenidin can be synthesized through chemical synthesis approaches. One documented method involves a two-step synthesis process . The first step includes the formation of a chalcone intermediate, followed by cyclization to form the 3-deoxyanthocyanidin structure.

Industrial Production Methods: Industrial production of apigenidin primarily involves extraction from natural sources such as sorghum. The extraction process includes solvent extraction followed by purification steps to isolate the compound .

化学反応の分析

反応の種類: アピゲニンは、以下を含む様々な化学反応を起こします。

酸化: アピゲニンは、酸化されて様々な酸化生成物を生成することができます。

還元: 特定の条件下で還元されて、化合物の還元型を生成することができます。

置換: アピゲニンは、特にヒドロキシル基で置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: 条件は、導入される置換基によって異なります。

主な生成物: これらの反応から生成される主な生成物には、コア構造に様々な官能基が結合した、アピゲニンの様々な誘導体が含まれます .

4. 科学研究における用途

アピゲニンは、幅広い科学研究における用途があります。

化学: 様々な化学用途で、天然染料や顔料として使用されています。

生物学: アピゲニンは、その抗酸化作用と植物の防御機構における役割について研究されています.

類似化合物との比較

Luteolinidin: Another 3-deoxyanthocyanidin with similar properties.

Pelargonidin: A related anthocyanidin with a different hydroxylation pattern.

Cyanidin: A common anthocyanidin found in many fruits and vegetables.

Uniqueness: Apigenidin is unique due to its high stability and vibrant color, making it particularly useful as a natural colorant in the food industry . Its antioxidant and anti-inflammatory properties also distinguish it from other similar compounds .

特性

IUPAC Name |

2-(4-hydroxyphenyl)chromenylium-5,7-diol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O4.ClH/c16-10-3-1-9(2-4-10)14-6-5-12-13(18)7-11(17)8-15(12)19-14;/h1-8H,(H2-,16,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQDOAKHUGURPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151-98-0 | |

| Record name | Apigeninidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1151-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apigeninidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001151980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apigeninidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | APIGENINIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWI2JJB0W1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Apigeninidin chloride?

A1: The molecular formula of this compound chloride is C15H11O4Cl. It has a molecular weight of 286.7 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. 1H and 13C NMR spectral assignments have been determined, providing valuable information about its structure. [, ]

Q3: Can this compound be used as a natural food colorant?

A4: Yes, this compound shows promise as a natural food colorant. Studies have investigated its application in fermented foods like maize dough. Results show that while a significant portion of this compound degrades during fermentation, the dyed product exhibits increased antioxidant activity and potential improvements in sensory qualities. []

Q4: Does this compound exhibit photochromic properties?

A5: Yes, this compound possesses photochromic properties, meaning it can change color reversibly upon exposure to light. This property is attributed to a phototautomeric reaction that converts it between its trans-chalcone and cis-chalcone forms. Research has shown that this compound dissolved in certain non-toxic solvents, such as a mixture of weakly acidic water and 1,3-butanediol, can undergo repeated cycles of coloration under UV light and decoloration in the dark. [, ]

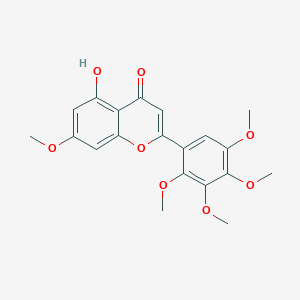

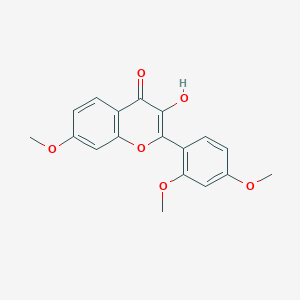

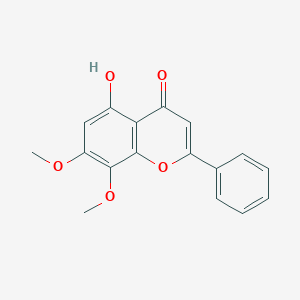

Q5: How does the presence of a methoxy group affect the fungicidal activity of this compound?

A6: The introduction of a methoxy group, particularly at the C-7 position, significantly enhances the fungicidal activity of this compound. For instance, 7-methoxythis compound exhibits stronger fungicidal activity against sorghum fungi compared to this compound. This suggests the importance of the methoxy group at the C-7 position for enhancing its bioactivity. []

Q6: Are there any other structural modifications that impact this compound's activity?

A7: Research has shown that the formation of dimeric 3-deoxyanthocyanidins, such as this compound-flavene dimer, significantly enhances their stability against bisulfite degradation compared to their monomeric counterparts. This suggests that increasing molecular complexity through dimerization could be a promising strategy for enhancing this compound's stability and potential applications. []

Q7: Does this compound play a role in plant defense mechanisms?

A8: Yes, this compound acts as a phytoalexin, a compound produced by plants in response to pathogen attack. Sorghum plants, in particular, synthesize this compound and luteolinidin as part of their defense mechanism against fungal infections. [, , ]

Q8: What is the role of this compound in sorghum varieties with different wound responses?

A9: In sorghum, the presence or absence of specific genes influences the type of pigment produced upon injury. While some varieties produce 3-deoxyanthocyanidins like this compound and luteolinidin, leading to a purple coloration, others produce flavones like apigenin and luteolin, resulting in light brown or dark brown colors. These variations are linked to the expression of enzymes like flavone synthase II and flavonoid 3′-hydroxylase. []

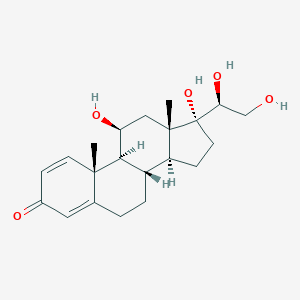

Q9: Are there any potential therapeutic applications of this compound?

A10: Research suggests that this compound-enriched extracts from Sorghum bicolor sheaths have potential therapeutic benefits, particularly in mitigating aflatoxin B1 (AFB1)-induced toxicity. Studies in male rats demonstrated that this compound co-treatment effectively reduced AFB1-mediated oxidative stress, inflammation, and hormonal imbalances, thereby protecting the reproductive system. [, ]

Q10: What analytical techniques are used to study this compound?

A11: Researchers employ a range of techniques to study this compound, including: * High-performance liquid chromatography (HPLC): For separation, identification, and quantification of this compound and related compounds in plant extracts. [, , , ] * Mass spectrometry (MS): Coupled with HPLC (HPLC-MS) to determine the molecular mass and structural information of this compound and its derivatives. [, , ] * UV-Vis spectroscopy: To study the color characteristics and stability of this compound under different conditions. [, , ] * Nuclear magnetic resonance (NMR): To elucidate the structure and confirm the identity of this compound. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。